molecular formula C8H6BrNO2 B6144712 2-bromo-4-isocyanato-1-methoxybenzene CAS No. 65175-87-3

2-bromo-4-isocyanato-1-methoxybenzene

Cat. No.: B6144712
CAS No.: 65175-87-3
M. Wt: 228.04 g/mol
InChI Key: KTFUODBECRKEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol . It is characterized by the presence of a bromine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-isocyanato-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-isocyanato-1-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, or water to form ureas, carbamates, or amides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Addition Reactions: Reagents include primary or secondary amines, alcohols, and water.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and methoxy derivatives.

    Addition Reactions: Products include ureas, carbamates, and amides.

    Oxidation and Reduction Reactions: Products include nitro, nitroso, and amino derivatives.

Scientific Research Applications

2-bromo-4-isocyanato-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-isocyanato-1-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations and applications. The bromine atom also participates in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-isocyanato-1-methoxybenzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications, making it valuable in various fields of research and industry.

Properties

IUPAC Name

2-bromo-4-isocyanato-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFUODBECRKEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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